molecular formula C18H17ClF3N5O4 B13921866 (2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B13921866
M. Wt: 459.8 g/mol
InChI Key: BAZYLCHTDOGGPT-XNIJJKJLSA-N
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Description

(2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound that belongs to the class of purine nucleosides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, including the formation of the purine base, the introduction of the chlorinated and trifluoromethylated phenyl group, and the attachment of the oxolane ring. Common reagents used in these steps include chlorinating agents, trifluoromethylating agents, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

    Reduction: The chlorinated purine ring can undergo reduction to remove the chlorine atom.

    Substitution: The chlorine atom on the purine ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a dechlorinated purine derivative.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, it can be used to study the interactions of purine nucleosides with enzymes and receptors.

Medicine

Industry

Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleosides, thereby interfering with nucleic acid synthesis. It can inhibit enzymes involved in DNA and RNA synthesis, leading to the disruption of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular kinases.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: An antiviral drug used to treat herpes simplex virus infections.

    Ganciclovir: Used to treat cytomegalovirus infections.

    Ribavirin: Broad-spectrum antiviral used to treat hepatitis C and respiratory syncytial virus.

Uniqueness

The presence of the trifluoromethyl group and the specific stereochemistry of the oxolane ring make this compound unique. These features can enhance its binding affinity to target enzymes and improve its pharmacokinetic properties.

Properties

Molecular Formula

C18H17ClF3N5O4

Molecular Weight

459.8 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C18H17ClF3N5O4/c19-17-25-14(23-5-8-1-3-9(4-2-8)18(20,21)22)11-15(26-17)27(7-24-11)16-13(30)12(29)10(6-28)31-16/h1-4,7,10,12-13,16,28-30H,5-6H2,(H,23,25,26)/t10-,12-,13-,16-/m1/s1

InChI Key

BAZYLCHTDOGGPT-XNIJJKJLSA-N

Isomeric SMILES

C1=CC(=CC=C1CNC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1CNC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)O)O)C(F)(F)F

Origin of Product

United States

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